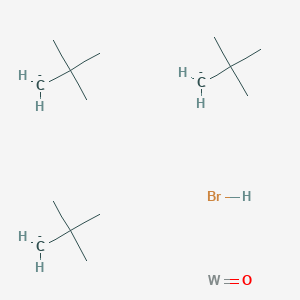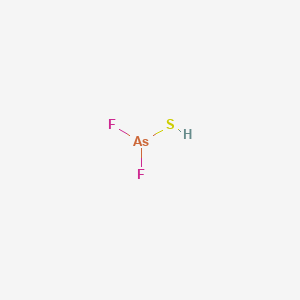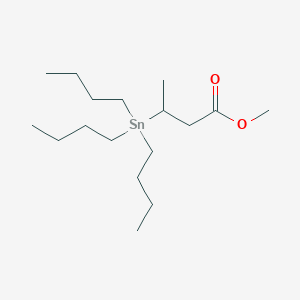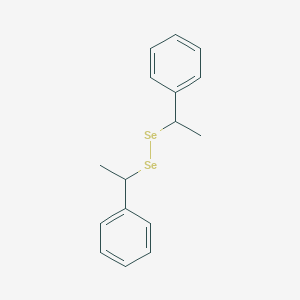![molecular formula C23H22O4S2 B14324315 1,1'-[(2-Cyclopropyl-1,3-phenylene)disulfonyl]bis(4-methylbenzene) CAS No. 105553-89-7](/img/structure/B14324315.png)
1,1'-[(2-Cyclopropyl-1,3-phenylene)disulfonyl]bis(4-methylbenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[(2-Cyclopropyl-1,3-phenylene)disulfonyl]bis(4-methylbenzene) is an organic compound characterized by its complex aromatic structure This compound features a central phenylene ring substituted with cyclopropyl and disulfonyl groups, which are further connected to two 4-methylbenzene units
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(2-Cyclopropyl-1,3-phenylene)disulfonyl]bis(4-methylbenzene) typically involves multi-step organic reactions. One common route includes:
Formation of the Central Phenylene Ring: The central phenylene ring can be synthesized through a Friedel-Crafts alkylation reaction, where cyclopropyl and sulfonyl groups are introduced.
Attachment of 4-Methylbenzene Units: The 4-methylbenzene units are then attached to the central phenylene ring via a sulfonation reaction, using reagents such as sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Large-scale reactors are used to carry out the Friedel-Crafts alkylation and sulfonation reactions under controlled conditions.
Purification: The crude product is purified through techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[(2-Cyclopropyl-1,3-phenylene)disulfonyl]bis(4-methylbenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the sulfonyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sulfuric acid or chlorosulfonic acid for sulfonation.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Introduction of various functional groups such as nitro, halogen, or alkyl groups.
Applications De Recherche Scientifique
1,1’-[(2-Cyclopropyl-1,3-phenylene)disulfonyl]bis(4-methylbenzene) has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 1,1’-[(2-Cyclopropyl-1,3-phenylene)disulfonyl]bis(4-methylbenzene) involves:
Molecular Targets: The compound interacts with specific enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1’-[(2-Phenyl-1,3-phenylene)disulfonyl]bis(4-methylbenzene)
- 1,1’-[(2-Cyclopropyl-1,4-phenylene)disulfonyl]bis(4-methylbenzene)
- 1,1’-[(2-Cyclopropyl-1,3-phenylene)disulfonyl]bis(4-ethylbenzene)
Uniqueness
1,1’-[(2-Cyclopropyl-1,3-phenylene)disulfonyl]bis(4-methylbenzene) is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications.
Propriétés
Numéro CAS |
105553-89-7 |
|---|---|
Formule moléculaire |
C23H22O4S2 |
Poids moléculaire |
426.6 g/mol |
Nom IUPAC |
2-cyclopropyl-1,3-bis-(4-methylphenyl)sulfonylbenzene |
InChI |
InChI=1S/C23H22O4S2/c1-16-6-12-19(13-7-16)28(24,25)21-4-3-5-22(23(21)18-10-11-18)29(26,27)20-14-8-17(2)9-15-20/h3-9,12-15,18H,10-11H2,1-2H3 |
Clé InChI |
LFQNNQBVVLHVSW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C(=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C)C4CC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


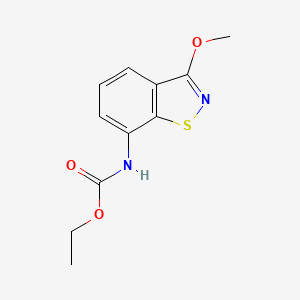
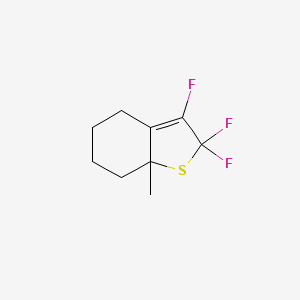
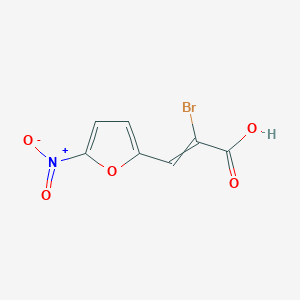
![[(7S,8S)-7-benzoyloxy-7,8,9,10-tetrahydrobenzo[f]quinolin-8-yl] benzoate](/img/structure/B14324244.png)

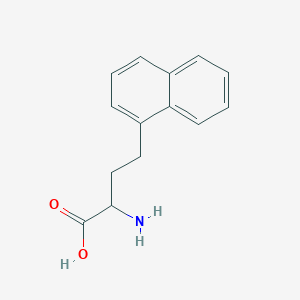
![1,1'-{3-Ethoxy-3-[(propan-2-yl)oxy]cycloprop-1-ene-1,2-diyl}dibenzene](/img/structure/B14324248.png)
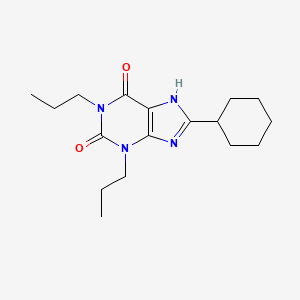
![4,4'-[(4-Nitrophenyl)azanediyl]dibenzonitrile](/img/structure/B14324252.png)
